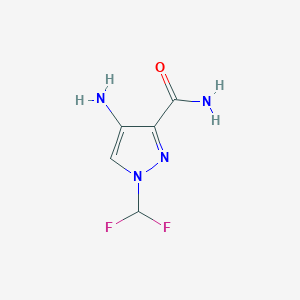
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the introduction of difluoromethyl groups into the pyrazole ring. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process, making it scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
- 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Comparison: Compared to its analogs, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Biological Activity
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound that has gained attention for its potential biological activities, particularly in the fields of antifungal and insecticidal applications. This compound is characterized by a difluoromethyl group and an amino substituent on the pyrazole ring, making it a subject of interest in medicinal chemistry and agrochemical research.
- Chemical Formula : C5H6F2N4O
- Molecular Weight : 176.12 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant antifungal properties, particularly against pathogens like Rhizoctonia solani. The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in fungal metabolism, making it a promising candidate for agricultural fungicides.
Key Findings:
- Antifungal Activity : The compound has shown low IC50 values against various fungal strains, indicating high potency. In particular, studies have demonstrated its effectiveness against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .
- Molecular Interactions : Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal growth and survival .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
-
Antifungal Efficacy :
- A study evaluated the antifungal activity of various pyrazole derivatives against seven phytopathogenic fungi. Among these, compounds similar to this compound exhibited superior antifungal activity compared to established fungicides .
- Table 1 summarizes the antifungal activity of selected compounds:
Compound ID Fungal Strain IC50 (µM) Comparison with Boscalid 9m Rhizoctonia solani 0.5 Higher 7a Botrytis cinerea 0.8 Comparable - Molecular Docking Studies :
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) of pyrazole derivatives indicates that modifications to the difluoromethyl group and the carboxamide moiety can significantly influence biological activity. For instance, increasing hydrophilicity through polar functional groups has been shown to improve aqueous solubility while maintaining antifungal potency .
Properties
Molecular Formula |
C5H6F2N4O |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
4-amino-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(8)3(10-11)4(9)12/h1,5H,8H2,(H2,9,12) |
InChI Key |
ZGBRYFPYJIXJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















